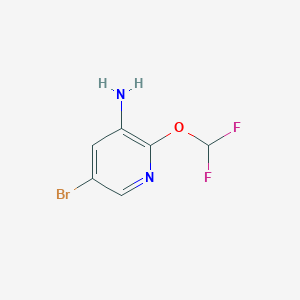

5-Bromo-2-(difluoromethoxy)pyridin-3-amine

Descripción

5-Bromo-2-(difluoromethoxy)pyridin-3-amine: is an organic compound with the molecular formula C6H5BrF2N2O . It is a white solid with a unique structure that includes a bromine atom, a difluoromethoxy group, and an amine group attached to a pyridine ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in different fields of scientific research .

Propiedades

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFIIHMJHJRDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Introduction of Bromine Atom: The synthesis begins with the reaction of a pyridine derivative with a brominating agent such as N-bromosuccinimide (NBS) in acetonitrile at 0°C.

Introduction of Difluoromethoxy Group:

Formation of the Amine Group: Finally, the compound is treated with an amine source to introduce the amine group at the desired position on the pyridine ring.

Industrial Production Methods: The industrial production of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 5-Bromo-2-(difluoromethoxy)pyridin-3-amine serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, allows researchers to modify its structure for specific applications .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | N-Oxides | Hydrogen peroxide, peracids |

| Reduction | Amine derivatives | Lithium aluminum hydride |

| Nucleophilic Substitution | Substituted pyridines | Sodium methoxide, potassium tert-butoxide |

Biological Research

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies suggest that the difluoromethoxy group enhances binding affinity to specific biological targets, which may lead to therapeutic effects .

Case Study: Anticancer Properties

A study evaluated the anticancer effects of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in drug development .

Pharmaceutical Applications

This compound is explored as a pharmaceutical intermediate in drug synthesis. Its unique chemical properties allow for modifications that can lead to new drug candidates with improved efficacy and safety profiles.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Drugs | Synthesis of compounds targeting cancer cells |

| Neurological Disorders | Investigated for effects on cognitive decline |

Industrial Applications

In industrial chemistry, this compound is utilized in developing agrochemicals and other industrial chemicals due to its stability and reactivity. Its application in formulations can enhance the efficacy of agricultural products .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 5-Bromo-2-methoxypyridin-3-amine

- 5-Bromo-2,3-difluoropyridine

- 5-Bromo-2-methylpyridin-3-amine

Comparison:

- Structural Differences: While these compounds share a bromine atom and a pyridine ring, they differ in the substituents attached to the ring. For example, 5-Bromo-2-methoxypyridin-3-amine has a methoxy group instead of a difluoromethoxy group .

- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds can undergo. For instance, the difluoromethoxy group in 5-Bromo-2-(difluoromethoxy)pyridin-3-amine makes it more suitable for certain nucleophilic substitution reactions compared to its methoxy counterpart .

- Applications: The unique structure of this compound makes it valuable for specific applications in medicinal chemistry and material science, where the difluoromethoxy group imparts distinct properties .

Actividad Biológica

5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 1429421-79-3

- Molecular Formula : CHBrFNO

- Molecular Weight : 239.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in key metabolic pathways. The difluoromethoxy group enhances lipophilicity, which may improve the compound's ability to permeate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

| Biological Activity | Target | IC (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | HDAC1 | 1.5 | |

| Receptor Modulation | 5-HT | 0.8 | |

| Cytotoxicity | Cancer Cell Lines | 2.0 - 4.0 |

Case Study 1: Inhibition of Histone Deacetylases (HDACs)

Research has demonstrated that this compound exhibits potent inhibition against HDAC enzymes, particularly HDAC1. This inhibition is significant in cancer treatment as it can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. The IC value for HDAC1 inhibition was found to be approximately 1.5 µM, indicating strong potency compared to other known inhibitors .

Case Study 2: Serotonin Reuptake Inhibition

In studies focusing on serotonin transporters, the compound showed a competitive inhibition profile, with an IC value of around 0.8 µM for serotonin uptake inhibition. This suggests potential applications in treating mood disorders by increasing serotonin availability in synaptic clefts .

Case Study 3: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC values ranging from 2.0 to 4.0 µM across different cell types, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic routes are optimal for preparing 5-Bromo-2-(difluoromethoxy)pyridin-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination and functional group introduction. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in acetonitrile at 25–50°C for regioselective bromination of precursor pyridines .

- Difluoromethoxy introduction: Employ nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses .

Optimization Tips: - Monitor reaction progress via HPLC or TLC.

- Adjust solvent polarity to minimize side reactions (e.g., DMF for solubility vs. toluene for selectivity) .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C-5) .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and bond angles; SHELX programs (e.g., SHELXL) refine structures .

- Elemental Analysis: Validates stoichiometry, especially for halogen content .

Advanced: How do the bromine and difluoromethoxy groups influence reaction mechanisms in cross-coupling reactions?

Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl boronic acids. Pd catalysts (e.g., PdCl₂(dppf)) are effective .

- Difluoromethoxy: Electron-withdrawing effects reduce electron density at C-3, directing electrophilic substitution to C-4/C-6 positions. Steric hindrance from the -OCF₂H group slows nucleophilic attacks .

Mechanistic Insight: - DFT calculations predict activation barriers for substitution pathways, guiding solvent/catalyst selection .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives?

Answer:

- DFT Applications:

- Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Simulate transition states for SNAr reactions to predict regioselectivity (e.g., C-5 vs. C-3 substitution) .

- Software Tools: Gaussian or ORCA with B3LYP/6-31G(d) basis sets model electronic properties .

Case Study: - Modeling the -OCF₂H group’s electrostatic potential explains its meta-directing effect in nitration reactions .

Basic: What are the primary research applications of this compound in drug discovery?

Answer:

- Pharmaceutical Intermediates: Used to synthesize kinase inhibitors or antiviral agents via functionalization at C-3 and C-5 .

- Biological Probes: The bromine atom facilitates radiolabeling (e.g., ⁷⁷Br) for tracer studies in metabolic pathways .

Example: - Derivatives like (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol are precursors to antitumor agents .

Advanced: How does this compound compare structurally and reactively to analogs like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine?

Answer:

| Property | This compound | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine |

|---|---|---|

| Electron Effects | -OCF₂H (moderate EWG) | -CF₃ (strong EWG) |

| Reactivity in SNAr | Prefers meta-substitution | Para-substitution due to -CF₃ |

| Biological Activity | Lower logP (hydrophilic) | Higher logP (lipophilic) |

| Synthetic Utility | Versatile in O-linked conjugates | Preferred for trifluoromethylated APIs |

Advanced: How can researchers troubleshoot low yields in amination reactions involving this compound?

Answer:

- Common Issues:

- Steric Hindrance: Bulky groups at C-2 impede nucleophilic attack. Use smaller amines (e.g., NH₃/MeNH₂) .

- Solvent Effects: Switch to DMSO to enhance amine nucleophilicity .

- Catalytic Solutions:

- CuI/1,10-phenanthroline accelerates Ullmann-type aminations .

- Microwave irradiation reduces reaction time from 24h to 2h .

Basic: What safety precautions are critical when handling this compound in a research setting?

Answer:

- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential HF release during hydrolysis of -OCF₂H .

- Storage: Inert atmosphere (N₂) at 2–8°C to prevent decomposition .

Advanced: How is this compound utilized in studying enzyme inhibition mechanisms?

Answer:

- Target Engagement: The pyridine core mimics ATP in kinase binding pockets. Bromine enhances hydrophobic interactions .

- Fluorine Labeling: ¹⁹F NMR tracks binding kinetics with enzymes like CYP450 .

Methodology: - Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd ≈ 1–10 µM) .

Advanced: What strategies improve regioselectivity in halogen exchange reactions?

Answer:

- Metal-Halogen Exchange: Use t-BuLi at −78°C to selectively replace bromine with iodine .

- Photocatalysis: Visible-light-mediated catalysis (e.g., Ir(ppy)₃) enables C–Br to C–CF₃ transformations with >90% selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.